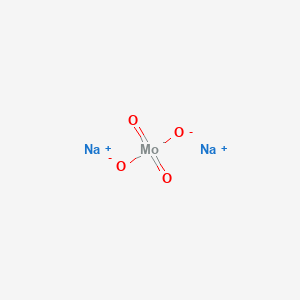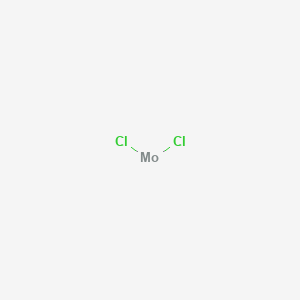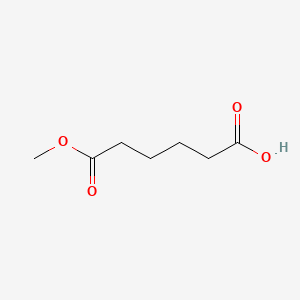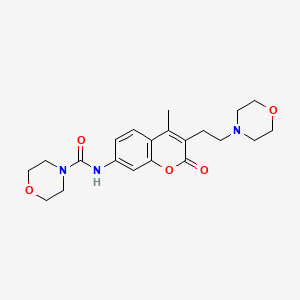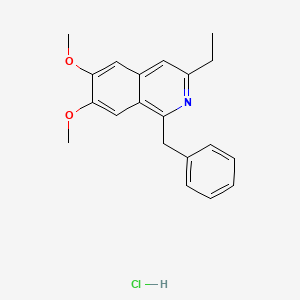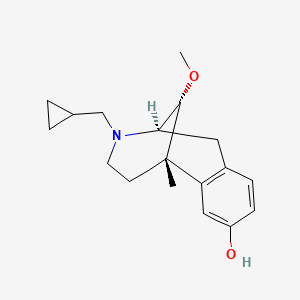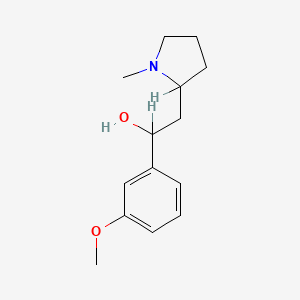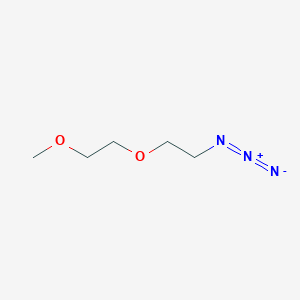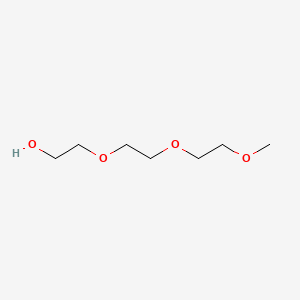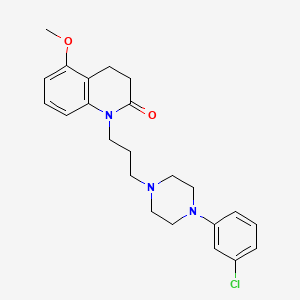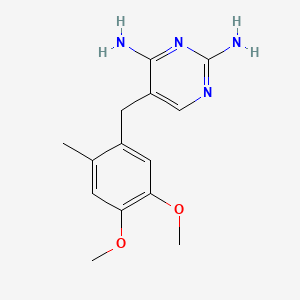
Ormetoprim
概述
描述
Ormetoprim is an antibiotic used in veterinary medicine. It is typically used in combination with sulfadimethoxine and is used in the poultry and aquaculture industries . Ormetoprim, like other diaminopyrimidines such as trimethoprim, inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid by bacterial cells .
Molecular Structure Analysis
Ormetoprim has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 .
Physical And Chemical Properties Analysis
Ormetoprim has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 . More detailed physical and chemical properties were not found in the search results.
科学研究应用
Aquaculture
Ormetoprim, often used in combination with Sulfadimethoxine (SDM), is an antimicrobial used to treat bacterial infections in fish farming . This combination is particularly effective in maintaining animal health, minimizing economic losses, and increasing productivity .
Residue Depletion Study
Studies have been conducted to investigate the residue depletion profile of Ormetoprim in edible tissues of Nile Tilapia . This research is crucial for estimating a minimum withdrawal period after treatment to ensure the safety of the fish for consumption .
Veterinary Drug Analysis
Ormetoprim is used in medicated feed for animals. Therefore, it’s important to analyze its presence in feeds. An automated spectrofluorometric method has been developed for determining Ormetoprim in feeds at use levels of 0.0037-0.0075% .
Feed Assay
A method has been described for the assay of Ormetoprim in feeds at levels down to 0.001% . This involves extraction by blending with alkali and chloroform after brief enzyme digestion .
Regulatory Compliance
The use of Ormetoprim in combination with SDM is not yet regulated in some countries, such as Brazil . Therefore, research into its effects and residue profiles can help inform regulatory decisions and ensure the safe use of this drug combination in aquaculture .
Environmental Safety
Research into the use of Ormetoprim in aquaculture also includes ensuring environmental safety. The medicated feed used in studies is prepared and analyzed to prevent environmental contamination .
作用机制
Target of Action
Ormetoprim, like other diaminopyrimidines such as trimethoprim, primarily targets bacterial cells . The primary target of Ormetoprim within these cells is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
Ormetoprim acts as a reversible inhibitor of DHFR . By binding to the active site of this enzyme, Ormetoprim prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial DNA and proteins, thereby inhibiting bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Ormetoprim is the folic acid synthesis pathway in bacteria . By inhibiting DHFR, Ormetoprim disrupts the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in this pathway . This disruption prevents the synthesis of bacterial DNA and proteins, leading to inhibited bacterial growth and survival .
Pharmacokinetics
The pharmacokinetics of trimethoprim, a structurally similar compound, may provide some insight. Trimethoprim achieves steady-state concentrations after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL are achieved within 1 to 4 hours following the administration of a single 100mg dose .
Result of Action
The primary result of Ormetoprim’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid synthesis pathway, Ormetoprim prevents the synthesis of bacterial DNA and proteins. This leads to inhibited bacterial growth and survival, effectively treating bacterial infections .
Action Environment
Ormetoprim is used in various environments, including veterinary medicine and aquaculture . Environmental factors, such as the presence of other antibiotics, can influence the efficacy and stability of Ormetoprim . For example, Ormetoprim is often used in combination with sulfadimethoxine, which can enhance its antimicrobial activity . The misuse of antibiotics in environments like aquaculture can contribute to the development of antibiotic resistance .
安全和危害
未来方向
A study investigated the residue depletion profile of sulfadimethoxine (SDM) and Ormetoprim (OMP) in Nile tilapia after oral administration . The study aimed to estimate a minimum withdrawal period. The medicated feed used was prepared and analyzed to ensure suitability for animal treatment and prevent environmental contamination . This suggests that future research may focus on understanding the impact of Ormetoprim on aquatic life and developing methods to minimize its environmental impact.
属性
IUPAC Name |
5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYRKYKLYARHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046689 | |
| Record name | Ormetoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ormetoprim | |
CAS RN |
6981-18-6 | |
| Record name | Ormetoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6981-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ormetoprim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006981186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORMETOPRIM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ormetoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ormetoprim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORMETOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3EFS94984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Ormetoprim?
A1: Ormetoprim acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway responsible for synthesizing tetrahydrofolic acid. Tetrahydrofolic acid is essential for bacterial DNA synthesis. By inhibiting DHFR, Ormetoprim disrupts this pathway, ultimately leading to the inhibition of bacterial growth and proliferation. []
Q2: How does Ormetoprim's mechanism differ from Sulfonamides?
A2: While Ormetoprim targets dihydrofolate reductase, Sulfonamides inhibit another enzyme in the folic acid pathway called dihydropteroate synthetase. This dual inhibition of the folic acid pathway at two different steps creates a synergistic effect, enhancing the overall antibacterial activity. [, , ]
Q3: What are the downstream effects of Ormetoprim on bacterial cells?
A3: By inhibiting DNA synthesis, Ormetoprim causes a cascade of events in bacterial cells, including impaired cell division, reduced protein synthesis, and ultimately, cell death. []
Q4: What is the molecular formula and weight of Ormetoprim?
A4: The molecular formula of Ormetoprim is C14H18N4O3, and its molecular weight is 290.32 g/mol. []
Q5: Is there any spectroscopic data available for Ormetoprim?
A5: While the provided research papers do not delve into detailed spectroscopic data, it's worth noting that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization of compounds like Ormetoprim.
Q6: How stable is Ormetoprim in feed?
A6: Research indicates that incorporating Ormetoprim and Sulfadimethoxine into fish feed using a gelatin coating process enhances stability and prevents leaching into the water. [] This highlights the importance of formulation strategies for maintaining drug stability and efficacy in feed applications.
Q7: How is Ormetoprim absorbed and distributed in the body?
A7: Ormetoprim exhibits good oral bioavailability in various species, including catfish [], striped bass [], and rainbow trout []. Studies in cattle demonstrate that Ormetoprim is widely distributed in the body, reaching high concentrations in tissues like the liver, kidneys, and tears. []
Q8: What is the elimination half-life of Ormetoprim?
A8: The elimination half-life of Ormetoprim varies depending on the species and route of administration. For instance, in hybrid striped bass, the half-life was found to be 7.5 hours after intraperitoneal administration and 3.9 hours after oral administration. []
Q9: What types of bacterial infections is Ormetoprim effective against?
A9: Ormetoprim, often in combination with Sulfadimethoxine, exhibits in vitro and in vivo efficacy against a range of bacterial pathogens. Research shows effectiveness against Edwardsiella ictaluri and Aeromonas salmonicida in fish [, ], Pasteurella multocida in poultry [, , ], and Isospora spp. in dogs and coyotes. [, ]
Q10: How is the efficacy of Ormetoprim evaluated in laboratory settings?
A10: In vitro efficacy is typically assessed using techniques like minimum inhibitory concentration (MIC) determination and disc diffusion assays. [, ] In vivo efficacy is evaluated using animal models, where animals are experimentally infected with specific pathogens and then treated with different doses of Ormetoprim to assess its ability to control or eliminate the infection. [, , , ]
Q11: Are there documented cases of bacterial resistance to Ormetoprim?
A11: Yes, while generally effective, resistance to Ormetoprim, often in combination with Sulfadimethoxine, has been reported. A study investigating Aeromonas salmonicida isolates revealed varying susceptibility patterns to Ormetoprim-Sulfadimethoxine, highlighting the emergence of resistance. [] Continuous monitoring of resistance development is crucial for ensuring the long-term efficacy of Ormetoprim.
Q12: What analytical methods are used to quantify Ormetoprim in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), is frequently employed for quantifying Ormetoprim in biological samples like fish fillets, chicken eggs, and animal tissues. [, , ] These methods offer high sensitivity and selectivity, enabling accurate residue monitoring.
Q13: What is the environmental fate of Ormetoprim?
A13: Studies have explored the fate and transport of Ormetoprim in soil, demonstrating its potential to leach into water sources. [, ] Additionally, research indicates that Ormetoprim can undergo photodegradation in the presence of dissolved organic matter. [] These findings underscore the importance of responsible Ormetoprim use and disposal to minimize environmental contamination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

